molecular formula C14H17NO2 B14082937 4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid CAS No. 1458015-80-9

4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid

Katalognummer: B14082937
CAS-Nummer: 1458015-80-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: UVGQPAOIXKWNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{2-azabicyclo[221]heptan-2-yl}-3-methylbenzoicacid is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylbenzoic acid with 2-azabicyclo[2.2.1]heptane under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{2-azabicyclo[2.2.1]heptan-2-yl}aniline
  • 4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile

Uniqueness

4-{2-azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoicacid stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

1458015-80-9

Molekularformel

C14H17NO2

Molekulargewicht

231.29 g/mol

IUPAC-Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid

InChI

InChI=1S/C14H17NO2/c1-9-6-11(14(16)17)3-5-13(9)15-8-10-2-4-12(15)7-10/h3,5-6,10,12H,2,4,7-8H2,1H3,(H,16,17)

InChI-Schlüssel

UVGQPAOIXKWNAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(=O)O)N2CC3CCC2C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.